molecular formula C17H17NO4 B2845884 (E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate CAS No. 514822-03-8

(E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate

Cat. No.: B2845884
CAS No.: 514822-03-8
M. Wt: 299.326
InChI Key: XIHQAXMEESFAHZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features an acrylamido group and a benzoate ester .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving furan compounds and acrylamides. Protodeboronation of pinacol boronic esters has been reported as a method for creating similar structures .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the compound’s geometric and vibrational properties.


Chemical Reactions Analysis

The compound contains several functional groups that are likely to be reactive. The furan ring, acrylamido group, and benzoate ester each have their own reactivity profiles. For instance, furan rings can undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar acrylamido group and the aromatic furan ring could impact the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on similar compounds has demonstrated the formation of hydrogen-bonded supramolecular structures. For instance, studies on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related molecules have shown how they can be linked by hydrogen bonds into chains and frameworks, suggesting potential applications in the design of novel materials with specific structural properties (Portilla et al., 2007).

Polymerization and Material Science

The compound and its derivatives have been investigated for their roles in polymerization processes. For example, studies have shown that certain acrylates, including similar structures, do not homopolymerize but act as effective chain transfer reagents in radical polymerizations of various monomers, indicating their utility in controlling polymer growth and properties (Sato et al., 1995).

Nonlinear Optical (NLO) Properties

An in-depth investigation into the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives using density functional theory (DFT) has highlighted the compound's potential as a promising candidate for NLO materials. This research underscores the compound's significant static and frequency-dependent hyperpolarizabilities, offering insights into its application in the development of advanced optical materials (Kiven et al., 2023).

Catalysis and Synthetic Applications

Further research has explored the catalytic applications of related compounds in the synthesis of various polyolefin materials. For example, palladium-catalyzed copolymerizations of ethylene with acrylic acid and other comonomers have been facilitated by specific catalysts, showcasing the potential to control the microstructure and properties of the resulting copolymers for industrial applications (Dai & Chen, 2018).

Pharmaceutical and Biomedical Applications

While the initial request specifically excludes information related to drug use, dosage, and side effects, it's worth noting that similar compounds have been synthesized and assessed for their pharmacological activities, including anti-proliferative properties against cancer cell lines. This area of research, although not directly related to the specified compound, illustrates the broader potential of chemically related structures in medicinal chemistry (Soni et al., 2015).

Properties

IUPAC Name

ethyl 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-21-17(20)13-5-7-14(8-6-13)18-16(19)11-10-15-9-4-12(2)22-15/h4-11H,3H2,1-2H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHQAXMEESFAHZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.